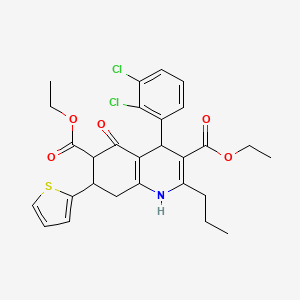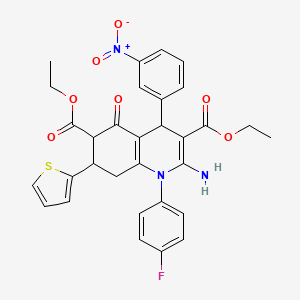
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
概要
説明
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a tert-butyl group, methoxyphenyl groups, and an indolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multiple steps, including the formation of the indolone core and the introduction of the tert-butyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Indolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.
Attachment of Methoxyphenyl Groups: This can be done through nucleophilic substitution reactions using methoxyphenyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolone derivatives.
Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced indolone derivatives.
科学的研究の応用
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic pathways, and protein-protein interactions.
類似化合物との比較
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar in having tert-butyl and methoxy groups but differs in the core structure.
2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside: Shares the methoxyphenyl group but has a different core and functional groups.
Uniqueness
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is unique due to its indolone core combined with tert-butyl and methoxyphenyl groups, which confer specific reactivity and potential biological activity not found in the similar compounds listed above.
特性
IUPAC Name |
5-tert-butyl-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-5,6-dihydro-4H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-26(2,3)17-6-15-23-22(16-17)24(27-18-7-11-20(30-4)12-8-18)25(29)28(23)19-9-13-21(31-5)14-10-19/h7-15,17,27H,6,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMPKRBLWZCOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC=C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ETHYL 1-{[(2-CYANO-4,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4306194.png)
![N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B4306198.png)
![ethyl 4-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B4306200.png)
![2-AMINO-4-(2,3-DIMETHOXYPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4306207.png)
![1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4306214.png)


![5-TERT-BUTYL-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE](/img/structure/B4306241.png)





